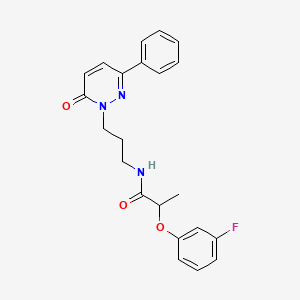
2-(3-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈F N₃O₂
- Molecular Weight: 327.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The presence of the pyridazinone moiety suggests potential inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain signaling.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant anti-inflammatory properties. For instance, it has been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated THP-1 monocyte cells, reducing reactive oxygen species (ROS) levels in inflammatory models. The following table summarizes key findings from various studies:
| Study | Assay Type | Concentration (µM) | Key Findings |
|---|---|---|---|
| Study 1 | COX Inhibition | 10, 50, 100 | Dose-dependent inhibition of COX-1 and COX-2 activity observed. |
| Study 2 | THP-1 Cell Growth | 50, 100 | Significant reduction in cell viability and inflammatory markers. |
| Study 3 | ROS Levels | Varies | Compound reduced ROS levels significantly compared to controls. |
Case Studies
-
Case Study on Anti-inflammatory Activity:
A recent study evaluated the anti-inflammatory effects of this compound using a model of acute inflammation induced by LPS. The results indicated a significant reduction in inflammatory cell proliferation at concentrations of 50 µM and above. The compound was found to reduce TNF-alpha levels, suggesting its potential as a therapeutic agent for inflammatory diseases. -
Case Study on COX Inhibition:
Another study focused on the inhibitory effects on COX enzymes. The compound showed a greater affinity for COX-2 compared to COX-1, indicating its potential as a selective anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound remains under investigation; however, preliminary studies suggest moderate solubility and favorable absorption characteristics. Further research is needed to elucidate its metabolic pathways and bioavailability.
Propiedades
IUPAC Name |
2-(3-fluorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-16(29-19-10-5-9-18(23)15-19)22(28)24-13-6-14-26-21(27)12-11-20(25-26)17-7-3-2-4-8-17/h2-5,7-12,15-16H,6,13-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVFGKWZJDYRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2)OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














